molecular formula C18H15Cl2N3O2S B11077046 (2Z)-N-(3-chlorophenyl)-2-[(3-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-N-(3-chlorophenyl)-2-[(3-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11077046
M. Wt: 408.3 g/mol
InChI Key: UBBYNBQXHGFSKE-UHFFFAOYSA-N
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Description

(2Z)-N-(3-CHLOROPHENYL)-2-[(3-CHLOROPHENYL)IMINO]-3-METHYL-4-OXO-13-THIAZINANE-6-CARBOXAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of chlorophenyl groups, an imino group, a thiazinane ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(3-CHLOROPHENYL)-2-[(3-CHLOROPHENYL)IMINO]-3-METHYL-4-OXO-13-THIAZINANE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazinane Ring: This step involves the cyclization of a suitable precursor to form the thiazinane ring. The reaction conditions often include the use of a base and a solvent such as dichloromethane.

    Introduction of the Chlorophenyl Groups: Chlorophenyl groups are introduced through nucleophilic substitution reactions. Reagents such as chlorobenzene derivatives and a strong base like sodium hydride are commonly used.

    Formation of the Imino Group: The imino group is introduced through a condensation reaction between an amine and an aldehyde or ketone. This step may require the use of a dehydrating agent to drive the reaction to completion.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative such as an acid chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(3-CHLOROPHENYL)-2-[(3-CHLOROPHENYL)IMINO]-3-METHYL-4-OXO-13-THIAZINANE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-N-(3-CHLOROPHENYL)-2-[(3-CHLOROPHENYL)IMINO]-3-METHYL-4-OXO-13-THIAZINANE-6-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (2Z)-N-(3-CHLOROPHENYL)-2-[(3-CHLOROPHENYL)IMINO]-3-METHYL-4-OXO-13-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-N-(4-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)IMINO]-3-METHYL-4-OXO-13-THIAZINANE-6-CARBOXAMIDE
  • (2Z)-N-(2-CHLOROPHENYL)-2-[(2-CHLOROPHENYL)IMINO]-3-METHYL-4-OXO-13-THIAZINANE-6-CARBOXAMIDE

Uniqueness

(2Z)-N-(3-CHLOROPHENYL)-2-[(3-CHLOROPHENYL)IMINO]-3-METHYL-4-OXO-13-THIAZINANE-6-CARBOXAMIDE is unique due to the specific positioning of the chlorophenyl groups and the imino group, which can influence its reactivity and biological activity

Properties

Molecular Formula

C18H15Cl2N3O2S

Molecular Weight

408.3 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(3-chlorophenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C18H15Cl2N3O2S/c1-23-16(24)10-15(17(25)21-13-6-2-4-11(19)8-13)26-18(23)22-14-7-3-5-12(20)9-14/h2-9,15H,10H2,1H3,(H,21,25)

InChI Key

UBBYNBQXHGFSKE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(SC1=NC2=CC(=CC=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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